molecular formula C14H19NO2 B14483069 N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine CAS No. 66361-89-5

N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine

Cat. No.: B14483069
CAS No.: 66361-89-5
M. Wt: 233.31 g/mol
InChI Key: BCNIBSLEOUFLSC-UHFFFAOYSA-N
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Description

N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is a chemical compound with a complex structure that includes a butoxy group attached to a dihydronaphthalene ring, which is further linked to a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine typically involves multiple steps. One common method starts with the preparation of 6-butoxy-3,4-dihydronaphthalen-1(2H)-one. This intermediate can be synthesized through the reaction of 6-butoxy-1-tetralone with appropriate reagents under controlled conditions. The next step involves the conversion of this intermediate to the desired hydroxylamine derivative through a series of reactions, including the formation of an oxime and subsequent reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of specialized equipment and conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular processes and signaling pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-Butoxy-3,4-dihydronaphthalen-1(2H)-one: A precursor in the synthesis of the target compound.

    6-Butoxy-1-tetralone: Another related compound with similar structural features.

Uniqueness

N-(6-Butoxy-3,4-dihydronaphthalen-1(2H)-ylidene)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

66361-89-5

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-(6-butoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine

InChI

InChI=1S/C14H19NO2/c1-2-3-9-17-12-7-8-13-11(10-12)5-4-6-14(13)15-16/h7-8,10,16H,2-6,9H2,1H3

InChI Key

BCNIBSLEOUFLSC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=NO)CCC2

Origin of Product

United States

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